1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Scientific Research Applications
1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The pyrazole ring may enhance its binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and indole-3-carbinol . Compared to these, 1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has a unique structure due to the presence of the pyrazole ring, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C16H18N4 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C16H18N4/c1-11-8-16(2,3)20(19-11)15(9-17)13-10-18-14-7-5-4-6-12(13)14/h4-7,10,15,18H,8H2,1-3H3 |
InChI Key |
PNVLNPRFNAJQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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